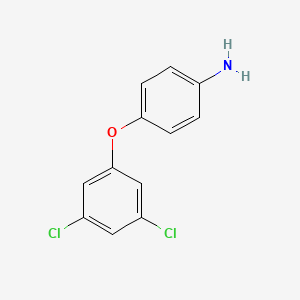

4-(3,5-Dichlorophenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,5-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis Analysis

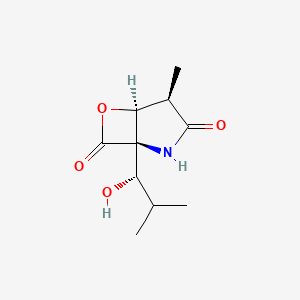

The synthesis of 4-(3,5-Dichlorophenoxy)aniline could potentially involve the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis

The molecular structure of 4-(3,5-Dichlorophenoxy)aniline consists of an amine group attached to a benzene ring, which is further substituted with two chlorine atoms and an oxygen atom . The molecular weight of this compound is 254.11 .Physical And Chemical Properties Analysis

4-(3,5-Dichlorophenoxy)aniline is a solid at room temperature . It has a molecular weight of 254.11 . The compound should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

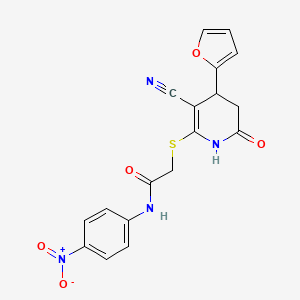

Electrochemical Synthesis and Application in Solar Cells

A novel polymer based on an aniline derivative was synthesized and characterized for application in dye-sensitized solar cells. The polymer, synthesized in aqueous solution, showed promising results as a counter electrode, with an energy conversion efficiency significantly higher than that of traditional Pt counter electrodes (Shahhosseini et al., 2016).

Synthesis and Application of Electrochromic Materials

Novel donor–acceptor systems incorporating thiophene derivatives and nitrotriphenylamine units were synthesized and electropolymerized to obtain highly stable conducting polymers. These polymers exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Synthesis of Polyurethane Cationomers with Fluorescent Properties

New o-hydroxy Schiff bases were synthesized and used as quaternization agents for a polyetherurethane precursor. These compounds were investigated for their structure and photochromic mechanism, revealing a process involving excited state intramolecular proton transfer. The resulting polymeric films exhibited fluorescent properties (Buruianǎ et al., 2005).

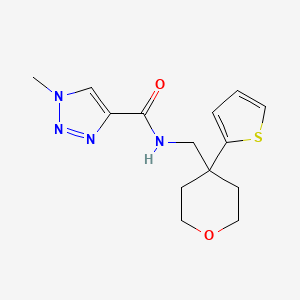

Dendrimer Synthesis Incorporating 4-(n-Octyloxy)aniline

An ab initio study explored the use of 4-(n-Octyloxy)aniline in the synthesis of new dendritic melamines. These dendrimers, obtained in significant yields, demonstrated the ability to self-organize in solution and self-assemble in the solid state, suggesting their potential for creating novel organic materials with mesogenic properties (Morar et al., 2018).

Safety and Hazards

The safety information for 4-(3,5-Dichlorophenoxy)aniline indicates that it is a dangerous compound . It is harmful if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in the eyes, on the skin, or on clothing .

Relevant Papers There are several peer-reviewed papers and technical documents related to 4-(3,5-Dichlorophenoxy)aniline . These documents provide more detailed information about the compound and its properties.

Eigenschaften

IUPAC Name |

4-(3,5-dichlorophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPDUICWSVIDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)